
3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole
Descripción general
Descripción
3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole is a halogenated heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, as well as a methyl group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazole Derivatives: The compound can be synthesized by halogenating pyrazole derivatives under controlled conditions. Bromination, chlorination, and fluorination reactions are typically carried out using halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) in the presence of a suitable catalyst.
Substitution Reactions: Another method involves the substitution of existing hydrogen atoms on the pyrazole ring with halogens and a methyl group. This can be achieved through nucleophilic substitution reactions using appropriate halogenating agents and methylating agents like methyl iodide (CH3I).
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are conducted in specialized reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Substitution reactions are common, where halogen atoms can be replaced by other functional groups. For example, nucleophilic substitution can be achieved using amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4 and other reducing agents.
Substitution: Amines, alcohols, and halogenating agents.
Coupling Reactions: Palladium catalysts, boronic acids, and suitable solvents.
Major Products Formed:
Oxidized derivatives such as aldehydes, ketones, and carboxylic acids.
Reduced derivatives such as amines and alcohols.
Substituted derivatives with various functional groups.
Biaryl compounds from coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its reactivity with various biological targets makes it valuable in medicinal chemistry.
Medicine: It is explored for its potential pharmacological properties, including antiviral, antibacterial, and anticancer activities. Research is ongoing to develop derivatives with enhanced biological activity.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms and methyl group can influence the binding affinity and specificity of the compound to its targets, leading to desired biological effects.
Comparación Con Compuestos Similares
4-Bromo-1H-pyrazole: Lacks chlorine and fluorine atoms.
5-Fluoro-1-methyl-1H-pyrazole: Lacks bromine and chlorine atoms.
3-Chloro-1-methyl-1H-pyrazole: Lacks bromine and fluorine atoms.
Propiedades
IUPAC Name |
3-bromo-4-chloro-5-fluoro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClFN2/c1-9-4(7)2(6)3(5)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTTWPVXVGGXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248095 | |
| Record name | 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-18-9 | |
| Record name | 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


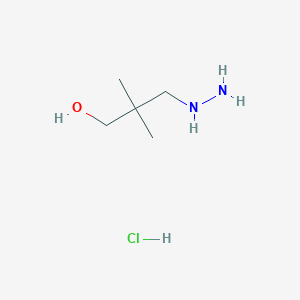
![1-[4-(Bromomethyl)phenyl]pyrrolidine hydrobromide](/img/structure/B1653312.png)

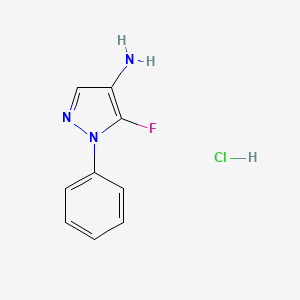

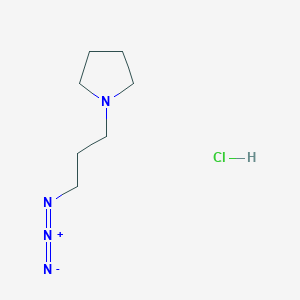
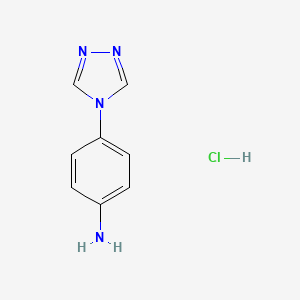
![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1653320.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1653321.png)
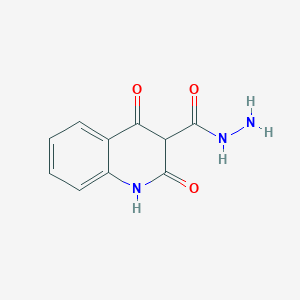
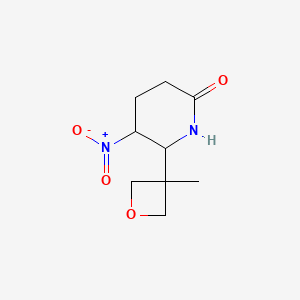
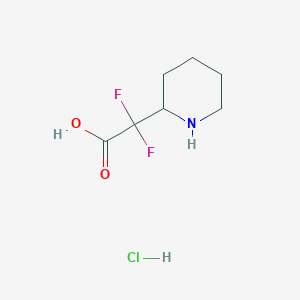
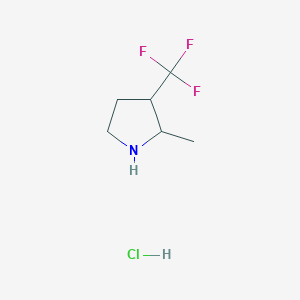
![1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1653331.png)
